molecular formula C9H10ClN3O3 B13090002 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine

Cat. No.: B13090002
M. Wt: 243.65 g/mol
InChI Key: WRFKPDRYZASZDI-UHFFFAOYSA-N
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Description

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine (CAS 1956382-04-9) is a chemical compound with the molecular formula C 9 H 10 ClN 3 O 3 and a molecular weight of 243.65 g/mol . This nitro-substituted pyridine derivative is characterized by a chloro group at the 4-position, a cyclopropylmethoxy moiety at the 3-position, and a nitro group at the 5-position of the pyridine ring. Its structure suggests potential as a versatile synthetic intermediate or building block in organic and medicinal chemistry research. While specific biological activities or applications for this exact molecule are not detailed in the available literature, its structure shares key features with other documented research compounds. For instance, substituted 5-nitropyridin-2-amines are frequently utilized as key intermediates in synthesizing more complex molecules for pharmaceutical research . Furthermore, the presence of multiple functional groups, including the chloro and nitro substituents, makes this compound a valuable precursor for further chemical transformations, such as nucleophilic aromatic substitution or reduction reactions, to generate novel chemical libraries for screening . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions, as is standard with nitro-aromatic and halogenated compounds.

Properties

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine

InChI

InChI=1S/C9H10ClN3O3/c10-7-6(13(14)15)3-12-9(11)8(7)16-4-5-1-2-5/h3,5H,1-2,4H2,(H2,11,12)

InChI Key

WRFKPDRYZASZDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C(=CN=C2N)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Method Overview

  • Reagents: 65% nitric acid and concentrated sulfuric acid mixed acid system.
  • Conditions: The nitration is performed at low temperature (0°C to 20°C) to control regioselectivity and minimize side reactions.
  • Process:
    • Dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid.
    • Slowly add 65% nitric acid dropwise at 0°C.
    • Stir and maintain the reaction at 15–20°C for approximately 2 hours.
    • Quench the reaction mixture in ice water and adjust pH to about 3 using ammonia solution to precipitate the product.
    • Filter and purify the crude product by recrystallization.

Outcome

  • Products: A mixture of isomers, primarily 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.
  • Yields: Combined isomer yield of 95–98%, with 4-amino-2-chloro-3-nitropyridine isolated in 75–85% yield after recrystallization.
  • Purity: 95–99% purity is achieved for the isolated isomers.

Notes

This nitration method is highly efficient and selective, enabling effective separation of positional isomers through recrystallization.

Introduction of the Cyclopropylmethoxy Group at the 3-Position

Strategy

The substitution of the nitro group or direct etherification at the 3-position with a cyclopropylmethoxy moiety is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Typical Procedure

  • Starting Intermediate: 4-amino-2-chloro-3-nitropyridine or its derivatives.
  • Reagents: Cyclopropylmethanol or cyclopropylmethyl halides as alkylating agents.
  • Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) or copper catalysts for Ullmann-type etherification.
  • Conditions: Elevated temperature (60–100°C), suitable base (e.g., cesium carbonate), and polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).
  • Process: The reaction mixture is stirred under inert atmosphere, followed by workup and purification via chromatography.

Alternative Approaches

  • Suzuki coupling using cyclopropylboronic acid derivatives under palladium catalysis to introduce the cyclopropylmethoxy substituent indirectly after installation of a suitable leaving group at the 3-position.

Reduction of the Nitro Group to the Corresponding Amine

Method

  • Reagents: Common reducing agents such as iron powder with acid, catalytic hydrogenation (Pd/C, H2), or tin(II) chloride.
  • Conditions: Mild temperatures to avoid reduction of other sensitive groups.
  • Outcome: Conversion of the 5-nitro group to 5-amino group, yielding the target 4-chloro-3-(cyclopropylmethoxy)-5-aminopyridine.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Product Yield (%) Purity (%) Notes
1 Nitration 65% HNO3 + conc. H2SO4, 0–20°C, 2 h 4-amino-2-chloro-3-nitropyridine + isomer mixture 95–98 (combined) 95–99.5 Recrystallization separates isomers
2 Etherification / Coupling Cyclopropylmethanol or cyclopropylboronic acid, Pd catalyst, base, 60–100°C 4-chloro-3-(cyclopropylmethoxy)-5-nitropyridine Variable (typically 60–85) High Pd-catalyzed Suzuki or Ullmann-type reactions
3 Nitro reduction Pd/C hydrogenation or Fe/HCl 4-chloro-3-(cyclopropylmethoxy)-5-aminopyridine High High Mild conditions to preserve substituents

Research Findings and Optimization Notes

  • The nitration step is critical for regioselectivity; controlling temperature and acid ratios minimizes formation of undesired isomers.
  • Palladium-catalyzed couplings provide high selectivity and yield for installing the cyclopropylmethoxy group, with microwave-assisted heating sometimes employed to reduce reaction times.
  • Reduction of nitro groups should be carefully controlled to avoid over-reduction or degradation of the pyridine ring.
  • Purification by recrystallization and chromatography ensures high purity, essential for subsequent biological or material applications.

This comprehensive preparation method reflects the state-of-the-art synthetic strategies for 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine , combining classical nitration chemistry with modern cross-coupling and reduction techniques to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Reactivity

The compound's chemical reactivity is influenced by its functional groups:

  • Nitro Group : Can undergo reduction to form an amine, which may enhance its biological activity.
  • Chlorine Atom : Participates in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
  • Cyclopropylmethoxy Group : May facilitate ether cleavage or substitution reactions under specific conditions.

These properties suggest that 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine could serve as a precursor for developing new compounds with diverse biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : The compound may inhibit the growth of bacteria or fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest potential efficacy in modulating pathways related to cancer cell proliferation. The compound's structure may allow it to act as an inhibitor or modulator in enzymatic processes or cellular signaling pathways.

Medicinal Chemistry Applications

  • Inhibition of Bromodomain Proteins : The compound has been identified as a potential inhibitor of bromodomain-containing proteins, particularly BRD4, which plays a crucial role in gene transcription and cell cycle regulation. Inhibiting BRD4 can suppress the expression of oncogenes associated with various cancers .
  • Targeting Epigenetic Modifications : The ability of this compound to interact with acetylated lysine residues suggests its role in modifying epigenetic markers, potentially leading to therapeutic applications in treating diseases characterized by abnormal cell proliferation .
  • Pharmaceutical Formulations : The compound can be incorporated into pharmaceutical preparations aimed at treating conditions associated with excessive cell growth. Its unique chemical structure allows for the development of targeted therapies that could minimize side effects compared to traditional treatments .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes from readily available pyridine derivatives. Key steps may include:

  • Formation of the pyridine ring.
  • Introduction of the nitro and cyclopropylmethoxy groups through specific reaction conditions.

Optimizing these steps can enhance yield and purity, facilitating further research into derivative compounds that might exhibit improved pharmacological properties.

Case Studies and Research Findings

Numerous studies have explored the applications of compounds similar to this compound:

StudyFocusFindings
Yang et al. (2008)BRD4 InhibitionDemonstrated that small molecule inhibitors could suppress MYC pathway activation in leukemia cells .
French et al. (2003)Cancer ResearchIdentified BRD4 as a critical factor in aggressive cancer forms, highlighting the importance of bromodomain inhibitors .
Zuber et al. (2011)Leukemia ModelsFound that suppression of BRD4 led to anti-leukemic effects, suggesting potential therapeutic avenues for small molecules like this compound .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethoxy groups contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine/Pyrimidine Families

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Positions) Key Differences from Target Compound Reference
4-Chloro-5-nitropyridin-2-amine Pyridine Cl (4), NO₂ (5), NH₂ (2) Lacks cyclopropylmethoxy group at position 3
5-Chloro-4-cyclopropylpyridin-2-amine Pyridine Cl (5), cyclopropyl (4), NH₂ (2) Cyclopropyl instead of cyclopropylmethoxy; lacks NO₂ group
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine Pyrimidine Cl (4), NH-Et (2), CH₃ (6) Pyrimidine core; ethyl and methyl substituents
3-Chloro-4-(3-chloro-2-nitrophenyl)-5-methoxy-3-pyrrolin-2-one Pyrrole Cl (3), NO₂ (aryl), OMe (5) Pyrrole core; nitro on aryl ring

Key Observations :

  • Positional Isomerism: The placement of substituents significantly impacts electronic properties. For example, 4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6) shares the pyridine core and NO₂/Cl/NH₂ groups but lacks the steric bulk of the cyclopropylmethoxy group . This absence may reduce lipophilicity and alter binding interactions in biological systems.
Physicochemical Properties:
  • Molecular Weight and Polarity: The nitro group in the target compound increases molecular weight (~265 g/mol estimated) compared to non-nitro analogs (e.g., 5-Chloro-4-cyclopropylpyridin-2-amine at ~182 g/mol) .
  • Lipophilicity : The cyclopropylmethoxy group enhances hydrophobicity (clogP ~2.5 estimated) relative to smaller alkoxy substituents (e.g., methoxy: clogP ~1.0).

Biological Activity

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the chloro and nitro groups, as well as the cyclopropylmethoxy substituent, suggest diverse interactions with biological macromolecules, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN3O3\text{C}_9\text{H}_{10}\text{ClN}_3\text{O}_3

This compound features a pyridine ring substituted at the 4-position with a chlorine atom, at the 3-position with a cyclopropylmethoxy group, and at the 5-position with a nitro group. These substituents may influence the compound's solubility, reactivity, and biological activity.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Many derivatives of pyridine compounds have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Properties : The presence of nitro groups often correlates with anti-inflammatory effects in various models.
  • Anticancer Potential : Studies suggest that similar compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets and signaling pathways. Notably, the compound may act as an inhibitor of protein kinases, which play crucial roles in cellular signaling and disease progression.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyridine compounds could inhibit proliferation in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential use in cancer therapy .
  • Antimicrobial Studies :
    • Research has shown that similar nitro-substituted pyridines exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess such properties .
  • Inflammation Models :
    • In vivo studies indicated that nitro-containing pyridine derivatives can reduce markers of inflammation in animal models. This positions this compound as a potential anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of related compounds to highlight the uniqueness of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamateC12H14ClN3O4Isopropoxy groupAntimicrobial activity
Tert-butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamateC13H16ClN3O4Cyclopropylmethoxy substitutionPotential anti-cancer properties
Tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamateC11H14ClN3O3Methyl group instead of nitroDiverse pharmacological effects

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